N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-fluorobenzamide
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Overview
Description
N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-fluorobenzamide is a complex organic compound with the molecular formula C22H15BrFNO4 This compound is characterized by the presence of a bromobenzoyl group, a dihydrobenzodioxin ring, and a fluorobenzamide moiety
Preparation Methods
The synthesis of N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-fluorobenzamide involves multiple steps. One common method includes the halogenation of 7-(4-bromobenzoyl) indole in tetrahydrofuran in the presence of an acid to prepare 3,3-dihalogen-7-(4-bromobenzoyl) indole . This intermediate is then subjected to further reactions to introduce the dihydrobenzodioxin and fluorobenzamide groups. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromobenzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-fluorobenzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-fluorobenzamide can be compared with similar compounds such as:
- N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-nitrobenzamide
- N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-chlorobenzamide
These compounds share similar structural features but differ in the substituents attached to the benzamide group. The presence of different substituents can significantly influence their chemical reactivity and biological activity, highlighting the uniqueness of each compound.
Properties
Molecular Formula |
C22H15BrFNO4 |
---|---|
Molecular Weight |
456.3 g/mol |
IUPAC Name |
N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-fluorobenzamide |
InChI |
InChI=1S/C22H15BrFNO4/c23-15-6-4-13(5-7-15)21(26)17-11-19-20(29-9-8-28-19)12-18(17)25-22(27)14-2-1-3-16(24)10-14/h1-7,10-12H,8-9H2,(H,25,27) |
InChI Key |
VCCBMERRDXFPFC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC(=CC=C3)F)C(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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